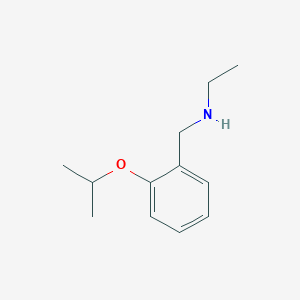
2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, also known as 4-Amino-2-methyl-1-piperidin-1-ylethyl-1-one, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a colorless liquid that is soluble in water and has a molecular weight of 189.25 g/mol. This compound has been studied for its ability to act as a substrate for various enzymes and receptors, as well as its ability to act as a ligand for various proteins.
Applications De Recherche Scientifique
Synthesis and Catalysis
The compound's derivatives have been explored for their unique catalytic properties in asymmetric induction, demonstrating their potential in enantioselective synthesis. For instance, derivatives based on piperidinylmethanols, related structurally to 2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, have shown significant behavior in stereocontrol of reactions, such as the enantioselective addition of diethylzinc to benzaldehyde. This highlights the compound's relevance in the development of novel chiral ligands for catalytic applications, offering pathways to synthesize enantiopure compounds (Alvarez-Ibarra et al., 2010).
Fluorescent Probing and Imaging
Derivatives of the compound have been utilized in the synthesis of fluorescent probes for biological applications, such as detecting β-amyloid aggregates, which are crucial in Alzheimer's disease research. The development of such fluorescent probes demonstrates the compound's utility in molecular diagnostics and imaging, contributing to the understanding and diagnosis of neurodegenerative diseases (Fa et al., 2015).
Chemosensing
The compound's derivatives have also been applied in chemosensing, particularly in the detection of metal ions and explosives. For example, dimethylfuran tethered derivatives have been discovered as fluorescent chemosensors for Fe3+ ions and picric acid, showcasing the compound's potential in environmental monitoring and safety applications (Shylaja et al., 2020).
Drug Development and Antiviral Research
In the context of antiviral research, particularly against COVID-19, derivatives of the compound have been synthesized and evaluated for their inhibitory activity against the main protease of the coronavirus. This indicates the compound's applicability in the design and development of antiviral agents, contributing to global health efforts in combating pandemics (Rashdan et al., 2021).
Material Science and Electrooptics
The compound's derivatives have been explored in material science, particularly in the fabrication of electrooptic films. The research into dibranched chromophore architectures based on heterocyclic "push-pull" chromophores, related to the compound, sheds light on the influence of molecular structure on nonlinear optical responses and film microstructure. This underscores the compound's significance in developing advanced materials for optical and electronic applications (Facchetti et al., 2006).
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-4-2-3-7-16(11)13(17)10-15-8-5-12(14)6-9-15/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFSDNIBBFHJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1462545.png)
![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462546.png)



![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)

![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)
![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)
